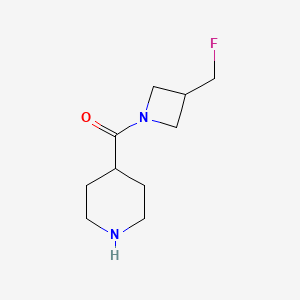

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry name for this compound is (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone, which clearly delineates the structural components and connectivity within the molecule. The Chemical Abstracts Service registry number for this compound is 2091621-28-0, providing a unique identifier that facilitates database searches and regulatory tracking. This registry number was assigned following standard Chemical Abstracts Service nomenclature protocols and reflects the compound's position within the broader chemical literature.

The nomenclature follows established conventions where the azetidine ring system serves as the primary structural unit, with the fluoromethyl group specified at the 3-position. The connection to the piperidine moiety is indicated through the methanone linkage, with the piperidin-4-yl designation specifying attachment at the 4-position of the piperidine ring. Alternative nomenclature systems have been documented, including the descriptor [3-(fluoromethyl)azetidin-1-yl]-piperidin-4-ylmethanone, which maintains equivalent structural information while employing slightly different formatting conventions.

The compound has been catalogued in multiple chemical databases under various identifier systems. In addition to the Chemical Abstracts Service number, the compound appears in PubChem under the identifier 121201644, which provides access to comprehensive structural and property data. These multiple identification systems ensure robust tracking and accessibility across different research platforms and regulatory frameworks.

Eigenschaften

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-1-3-12-4-2-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMFLOKWZDNEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone is a synthetic organic molecule notable for its structural features, including an azetidine ring and a piperidine ring. The presence of a fluoromethyl group enhances its chemical reactivity and potential biological activity, making it of particular interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 220.27 g/mol. The unique combination of the azetidine and piperidine rings may enhance its binding affinity to biological targets, which is critical for pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The mechanism of action for This compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate the activity of target proteins, leading to various biochemical effects.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit significant biological activities, including:

- Anticholinergic Activity : Compounds containing piperidine rings are often evaluated for their potential as anticholinergic agents.

- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.

- Neuroprotective Effects : Studies suggest that azetidine derivatives may offer neuroprotective benefits, potentially useful in treating neurological disorders.

Case Studies

- Antitumor Activity : A study involving structurally similar azetidine compounds demonstrated significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and SGC7901 (gastric cancer). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Research on related compounds has indicated that they can inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Interaction Studies

Understanding how This compound interacts with biological targets is crucial for its development as a therapeutic agent. Binding affinity studies using radiolabeled compounds have shown that these types of molecules can effectively target various receptors involved in neurotransmission and inflammation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential as a drug candidate. The dual ring structure may provide enhanced binding affinity to various biological targets, making it a candidate for further pharmacological studies. It has been noted for its possible applications in:

- Drug Development : The unique structure allows for modifications that can lead to new therapeutic agents, particularly in treating neurological disorders and cancers .

- Receptor Modulation : Studies indicate that compounds with similar structures have shown promise as selective modulators of estrogen receptors, which are crucial in various physiological processes and diseases .

Biological Studies

The biological interactions of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone are under exploration due to its potential effects on:

- Cell Proliferation : Preliminary studies suggest it may inhibit growth in certain cancer cell lines, indicating its potential as an anti-cancer agent .

- Selective Binding : The fluoromethyl group may enhance the compound's binding affinity to specific targets, making it a valuable tool in drug discovery.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Preparation of the Azetidine Ring : Starting from commercially available precursors, the azetidine structure is formed.

- Introduction of the Fluoromethyl Group : This step often utilizes fluorinating agents to achieve the desired substitution.

- Formation of the Piperidine Ring : Synthesized separately and then coupled with the azetidine derivative through a methanone linkage.

These reactions require careful control of conditions such as temperature and solvent choice to optimize yield and purity .

Case Study 1: Anticancer Activity

In a study published in 2019, compounds derived from similar azetidine structures were tested against various cancer cell lines. The results indicated that modifications to the piperidine side chain significantly influenced potency and efficacy against endocrine-resistant cell lines, showcasing the importance of structural variations in drug design .

| Compound | Cell Line Tested | IC50 (µM) | Efficacy |

|---|---|---|---|

| Compound A | MCF7:5C (Endocrine-resistant) | 8.8 | High |

| Compound B | MCF7 (Parental) | 9.2 | Moderate |

Case Study 2: Estrogen Receptor Modulation

Another research focused on compounds structurally related to this compound demonstrated their capacity to selectively modulate estrogen receptors. These findings suggest that this compound could be developed into a therapeutic agent targeting estrogen-related conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

Target Compound

- Core Structure: Azetidine (4-membered) + piperidine (6-membered) via methanone.

- Key Substituent : Fluoromethyl (-CH2F) on azetidine.

Analog 1 : (4-Benzylpiperidin-1-yl)(piperidin-4-yl)methanone ()

- Core Structure: Two piperidine rings linked by methanone.

- Substituent : Benzyl group on one piperidine.

- Comparison: Lacks azetidine and fluorinated groups.

Analog 2 : (3-Fluorophenyl)-(4-(pyridine-3-carbonyl)piperazin-1-yl)methanone ()

- Core Structure: Piperazine + fluorophenyl via methanone.

- Substituent : Fluorophenyl and pyridinyl groups.

- Comparison : Fluorine on an aromatic ring (vs. aliphatic fluoromethyl in the target) may alter electronic effects and target binding .

Analog 3 : ZYH Inhibitor ()

- Core Structure : Azetidine linked to benzoxazole and pyrimidinyl-piperazine.

- Substituent : Pyrimidinyl-piperazine on azetidine.

Physicochemical Properties

Pharmacological Profiles

Target Compound

- Hypothesized Activity: Potential MAGL or menin-MLL inhibition based on structural similarity to azetidine-containing inhibitors ().

- Fluorine Impact: Aliphatic fluorination may enhance membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .

Analog 4 : (1-(2-Fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone ()

- Activity : IC50 = 120 nM (MAGL inhibition).

- Comparison: Fluorine at the ortho position enhances potency 2.6-fold vs. non-fluorinated analogs. The target’s fluoromethyl may similarly improve activity .

Analog 5 : (4-Benzylpiperidin-1-yl)(1-(pyrimidin-4-yl)piperidin-4-yl)methanone ()

Research Findings and Implications

Fluorination Strategy: Aliphatic fluoromethyl groups (target) offer metabolic advantages over aromatic fluorine (e.g., ) or non-fluorinated analogs, aligning with trends in MAGL inhibitor design .

Ring Size Effects : Azetidine’s smaller ring size vs. piperidine (Analog 1) or piperazine (Analog 2) may confer selectivity for targets requiring compact ligands, such as MAGL .

Synthetic Feasibility : Grignard reactions () and microwave-assisted synthesis () are viable for analogs, suggesting scalable routes for the target compound .

Vorbereitungsmethoden

Preparation of the Azetidine Ring with Fluoromethyl Substitution

The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically prepared via cyclization reactions from suitable precursors such as amino alcohols or halogenated intermediates. The fluoromethyl group is introduced either during ring formation or by post-cyclization fluorination.

Halogenation followed by nucleophilic substitution with fluoride sources: For example, starting from a hydroxymethyl azetidine derivative, fluorination can be achieved using tetrabutylammonium fluoride under reflux conditions to substitute the hydroxyl group with fluorine, yielding the fluoromethyl azetidine intermediate.

Use of fluorinated alkylating agents: Alkylation of azetidine nitrogen with fluoromethyl halides under basic conditions can also install the fluoromethyl substituent.

Deprotection steps: Protecting groups such as t-butyl carbamates (Boc) are often used on the azetidine nitrogen during synthesis and later removed using acidic conditions (e.g., 4 M HCl or trifluoroacetic acid) to yield the free amine for coupling.

Synthesis of the Piperidine Derivative

The piperidine ring, a six-membered nitrogen heterocycle, is typically prepared or sourced as a 4-substituted or 3-substituted derivative depending on the target compound. For (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone, the piperidine ring is functionalized at the 4-position to allow coupling.

The piperidine moiety can be synthesized via classical methods such as reductive amination or ring closure from appropriate precursors.

Fluoromethyl substitution on the piperidine ring (if applicable) can be introduced by similar halogenation-fluorination strategies.

The piperidine nitrogen or ring carbon adjacent to the coupling site is often protected or activated to facilitate amide bond formation.

Coupling via Methanone Linkage (Amide Bond Formation)

The critical step in the synthesis is the formation of the methanone (amide) linkage between the azetidine and piperidine fragments.

Nucleophilic acyl substitution: Activation of the carboxylic acid or acid derivative (e.g., acid chloride or activated ester) on one fragment, followed by reaction with the amine of the other fragment.

Amide coupling reagents: Use of carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOAt or HOBt, to facilitate coupling under mild conditions and improve yields.

Solvent choice: Polar aprotic solvents such as dichloromethane or dimethylformamide (DMF) are preferred for solubility and reactivity.

Purification: The coupled product is purified by chromatographic techniques, including column chromatography and preparative HPLC, to achieve high purity (>95%).

Reaction Conditions and Optimization

Temperature control: Many steps require precise temperature regulation, often between 0 °C and reflux conditions, to optimize reaction rates and minimize side reactions.

Catalysts and additives: Lewis acids (e.g., BF3·Me2S) can be used for selective deprotection steps or activation of intermediates.

Safety considerations: Handling of fluorinated reagents and reactive intermediates necessitates strict safety protocols, especially in scale-up industrial synthesis.

Summary Table of Preparation Steps

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Azetidine ring synthesis | Cyclization from amino alcohols or halides | Protecting groups (e.g., Boc) used |

| 2 | Introduction of fluoromethyl group | Fluorination with tetrabutylammonium fluoride or fluoromethyl halides | Reflux conditions, nucleophilic substitution |

| 3 | Deprotection of azetidine nitrogen | Acidic conditions (4 M HCl, TFA) | Yields free amine for coupling |

| 4 | Piperidine derivative synthesis or procurement | Reductive amination, ring closure | Functionalization at 4-position |

| 5 | Coupling via methanone linkage (amide bond) | DCC/EDC + HOAt in DCM or DMF | Room temperature to mild heating |

| 6 | Purification | Column chromatography, HPLC | Ensures >95% purity |

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify ring structures and fluoromethyl substitution.

Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation.

High-Performance Liquid Chromatography (HPLC): Assesses purity and retention times.

Elemental Analysis: Verifies elemental composition consistent with the molecular formula C10H17FN2O.

Research Findings and Industrial Considerations

The synthetic routes described have been optimized to achieve yields up to 78% in coupling steps under controlled conditions.

Continuous flow reactors and automation are increasingly applied in industrial production to enhance reproducibility and safety when handling fluorinated intermediates.

The fluoromethyl group significantly improves metabolic stability and binding affinity in biological assays, underscoring the importance of precise fluorination methods in synthesis.

Q & A

Q. What are the key strategies for synthesizing (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution for fluoromethyl group introduction and coupling reactions to form the methanone linkage. Steps include:

- Ring Formation : Azetidine and piperidine rings are constructed using cyclization reactions.

- Fluorination : Fluorinating agents (e.g., DAST or Deoxo-Fluor) introduce the fluoromethyl group .

- Coupling : Reagents like EDC or DCC with DMAP/DIPEA in dichloromethane or DMF facilitate amide bond formation .

- Purification : HPLC or column chromatography isolates intermediates and final products .

Optimization Tips : - Use kinetic studies to adjust temperature and solvent polarity.

- Monitor reaction progress via LC-MS or TLC .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Fluorination | DAST, -20°C to RT | Introduce fluoromethyl group |

| Coupling | EDC, DMAP, DIPEA, DCM | Form methanone linkage |

| Purification | HPLC (C18 column, MeCN/H2O) | Isolate product |

Q. How is structural confirmation of this compound achieved using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR confirm connectivity (e.g., azetidine C-F at ~90 ppm in F NMR; piperidine carbonyl at ~170 ppm in C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (200.25 g/mol) .

- X-ray Crystallography : Resolves 3D conformation and stereochemistry .

Q. What are the preliminary biological screening approaches for this compound?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs) using fluorescence polarization or SPR .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

- Cytotoxicity : MTT assays in cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways and pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (estimated ~1.5) and bioavailability. Fluorine enhances metabolic stability by blocking oxidation sites .

- Docking Studies : AutoDock Vina models interactions with targets (e.g., dopamine receptors) to prioritize in vitro testing .

- MD Simulations : GROMACS assesses conformational flexibility in aqueous environments .

Q. What strategies resolve contradictions in reactivity data during fluoromethyl group introduction?

- Methodological Answer : Conflicting yields or byproducts may arise from:

- Solvent Effects : Switch from THF to DCM to reduce nucleophilic competition .

- Temperature Control : Lower temperatures (-40°C) minimize side reactions during fluorination .

- Catalyst Screening : Test alternatives to Pd-based catalysts (e.g., CuI in Sonogashira couplings) .

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

- Methodological Answer :

- Scaffold Modifications : Vary azetidine/piperidine substituents (e.g., methyl vs. ethyl) .

- Bioisosteric Replacement : Replace fluoromethyl with trifluoromethyl or cyanomethyl groups .

- Activity Cliffs : Use Free-Wilson analysis to correlate structural changes with IC50 shifts .

| Analog Modification | Assay Result |

|---|---|

| Fluoromethyl → Trifluoromethyl | 2x higher metabolic stability |

| Piperidine → Pyrrolidine | Reduced receptor binding |

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Purification Bottlenecks : Replace column chromatography with recrystallization for large batches .

- Exothermic Reactions : Use flow chemistry to control temperature during fluorination .

- Yield Variability : Statistical DoE (Design of Experiments) identifies critical parameters (e.g., reagent stoichiometry) .

Q. How is target engagement validated in vivo for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.